molecular formula C21H32O5 B1245977 Pteridic acid A

Pteridic acid A

Cat. No.: B1245977
M. Wt: 364.5 g/mol
InChI Key: QBUNWYIRJPTIPL-KJDSHMCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pteridic acid A is a naturally occurring compound known for its potent plant growth-promoting properties. It is a spiroketal polyketide, which means it contains a spirocyclic acetal structure. This compound has garnered significant interest due to its auxin-like activity, making it a valuable tool in agricultural and biological research.

Scientific Research Applications

Pteridic acid A has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of pteridic acid A has been achieved using the Evans asymmetric aldol reaction as a key step. This reaction involves the formation of a carbon-carbon bond, which is crucial for constructing the spiroketal framework of the compound . Another approach includes the desymmetrization of bicyclic olefin with Brown’s chiral hydroboration, followed by acid-mediated spiroketalization and zirconium-catalyzed ethylmagnesation to install the ethyl stereocenter at C14 .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

Pteridic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

Pteridic acid A exerts its effects by mimicking the activity of natural auxins, which are plant hormones that regulate growth and development. It binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound also influences the expression of various genes involved in stress response and growth regulation .

Comparison with Similar Compounds

Pteridic acid A is part of a family of spirocyclic polyketides, which includes pteridic acids B, C, D, E, F, and G. These compounds share a similar spiroketal structure but differ in their side chains and functional groups. This compound is unique due to its specific auxin-like activity, which is more potent compared to its analogs .

List of Similar Compounds

  • Pteridic acid B
  • Pteridic acid C
  • Pteridic acid D
  • Pteridic acid E
  • Pteridic acid F
  • Pteridic acid G

Properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid

InChI

InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1

InChI Key

QBUNWYIRJPTIPL-KJDSHMCHSA-N

Isomeric SMILES

CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C

Canonical SMILES

CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C

Synonyms

pteridic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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